2-((1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBONYL)-AMINO)-BENZOIC ACID ME ESTER
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Overview
Description
2-((1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBONYL)-AMINO)-BENZOIC ACID ME ESTER is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBONYL)-AMINO)-BENZOIC ACID ME ESTER typically involves multi-step organic reactions. The starting materials might include quinoline derivatives and benzoic acid esters. Common synthetic routes could involve:
Condensation Reactions: Combining quinoline derivatives with benzoic acid esters under acidic or basic conditions.
Amidation Reactions: Forming the amide bond between the quinoline carbonyl group and the benzoic acid ester.
Esterification: Converting the carboxylic acid group to the ester form using methanol and an acid catalyst.
Industrial Production Methods
Industrial production might involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the quinoline ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could target the carbonyl groups, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the quinoline ring or the benzoic acid ester.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for condensation and esterification reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, or developing new synthetic methodologies.
Biology
In biological research, quinoline derivatives are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or fluorescent probes.
Medicine
Medicinal applications might include the development of new drugs for treating diseases such as cancer, malaria, or bacterial infections, given the biological activity of quinoline derivatives.
Industry
In industry, this compound could be used in the production of dyes, pigments, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for 2-((1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBONYL)-AMINO)-BENZOIC ACID ME ESTER would depend on its specific biological target. Generally, quinoline derivatives might interact with enzymes or receptors, inhibiting their activity or modulating signaling pathways. The molecular targets could include DNA, proteins, or cell membranes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure for many derivatives with diverse biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxide: An oxidized form of quinoline with different reactivity.
Uniqueness
The uniqueness of 2-((1-BU-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBONYL)-AMINO)-BENZOIC ACID ME ESTER lies in its specific functional groups and their arrangement, which could confer unique biological activities or chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
methyl 2-[(1-butyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-3-4-13-24-17-12-8-6-10-15(17)19(25)18(21(24)27)20(26)23-16-11-7-5-9-14(16)22(28)29-2/h5-12,25H,3-4,13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXFIVKKCXXRMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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